molecular formula C14H14N6 B2437194 2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile CAS No. 380570-35-4

2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile

Cat. No.: B2437194
CAS No.: 380570-35-4
M. Wt: 266.308
InChI Key: QASZYONQEHJLPI-UHFFFAOYSA-N
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Description

Structural Analysis

Molecular Architecture and Crystallographic Characterization

2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile features a pyridine core substituted with multiple functional groups. The molecular formula is C₁₄H₁₄N₆ , with a molecular weight of 266.30 g/mol . Key substituents include:

  • 2-Amino group : Provides hydrogen-bonding capability.
  • 4-Cyanomethyl group : Introduces steric bulk and electronic effects.
  • 6-Piperidin-1-yl group : Adds flexibility and potential for non-covalent interactions.
  • 3,5-Dicarbonitrile groups : Enhance electron deficiency in the pyridine ring.

The SMILES code N#CC1=C(CC#N)C(C#N)=C(N2CCCC2)N=C1N confirms the connectivity. While direct crystallographic data for this compound is limited, analogous pyridine-3,5-dicarbonitrile derivatives exhibit planar pyridine rings with substituents arranged in equatorial positions. For example, the piperidine ring in related structures adopts a chair conformation , minimizing steric strain.

Table 1: Key Structural Parameters
Parameter Value Source
Molecular Formula C₁₄H₁₄N₆
Molecular Weight 266.30 g/mol
SMILES N#CC1=C(CC#N)C(C#N)=C(N2CCCC2)N=C1N
Piperidine Conformation Chair (inferred from analogs)

Spectroscopic Profiling

Although experimental spectra for this compound are not publicly available, predicted data based on structural analogs include:

Nuclear Magnetic Resonance (NMR)
  • Amino Proton (NH₂) : Broad singlet (~δ 5.0–6.0 ppm).
  • Cyanomethyl Proton (CH₂CN) : Multiplet (~δ 3.5–4.0 ppm).
  • Piperidine Protons : Split into multiplets (~δ 1.5–2.0 ppm for CH₂ and δ 2.5–3.0 ppm for NH-adjacent CH).
Fourier-Transform Infrared (FT-IR)
  • C≡N Stretch : Strong peaks at 2200–2250 cm⁻¹ (for nitrile groups).
  • NH Stretch : Broad absorption at 3300–3500 cm⁻¹ (for amino group).
Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Absorption Bands : Likely in the 250–300 nm range due to π→π* transitions in the conjugated pyridine ring.

Comparative Analysis with Analogous Pyridine-3,5-dicarbonitrile Derivatives

The structural and electronic properties of this compound differ from related derivatives as follows:

Substituent Effects
Derivative Key Differences
2-Amino-4-phenyl-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile Replaces cyanomethyl with phenyl; increased aromaticity but reduced polarity.
2-Amino-4-piperidino-6-methylpyrimidine Pyrimidine core with methyl/piperidino substituents; distinct electronic profile.
2,4,6-Trimethylpyridine-3,5-dicarbonitrile Methyl groups enhance steric hindrance but reduce hydrogen-bonding capacity.
Reactivity and Solubility
  • Polarity : The cyanomethyl group in the target compound increases solubility in polar solvents compared to purely alkyl-substituted analogs.
  • Reactivity : Electron-deficient pyridine ring facilitates nucleophilic substitution, particularly at the 4-position.

Properties

IUPAC Name

2-amino-4-(cyanomethyl)-6-piperidin-1-ylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6/c15-5-4-10-11(8-16)13(18)19-14(12(10)9-17)20-6-2-1-3-7-20/h1-4,6-7H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASZYONQEHJLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=C(C(=N2)N)C#N)CC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between suitable precursors.

    Introduction of Functional Groups:

    Final Cyclization: The final step often involves cyclization to form the complete pyridine structure with the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as converting nitriles to amines.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as bromine or chlorine, are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Enzyme Inhibition : Research indicates that 2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile may act as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to therapeutic applications in treating diseases where enzyme activity plays a crucial role.
  • Receptor Binding : The compound has shown promise in binding to various receptors, suggesting its potential use in developing drugs targeting specific biological pathways. This binding capability can lead to alterations in receptor activity, which may be beneficial in managing conditions such as cancer or neurological disorders.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. The presence of the piperidine moiety may enhance its ability to penetrate cellular membranes and exert biological effects.

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes often utilize automated reactors and continuous flow systems to optimize yield and purity during production.

Several studies have been conducted to evaluate the biological activities of this compound. These studies focus on:

  • Mechanisms of Action : Understanding how the compound interacts with molecular targets such as enzymes or receptors.
  • Structure-Activity Relationships : Investigating how modifications to the chemical structure influence biological activity and pharmacological effects.

Mechanism of Action

The mechanism of action of 2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(methyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile
  • 2-Amino-4-(ethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile
  • 2-Amino-4-(propyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile

Uniqueness

2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research and industrial applications.

Biological Activity

2-Amino-4-(cyanomethyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile (CAS No. 380570-35-4) is a complex organic compound belonging to the pyridine family. Its unique structure, characterized by multiple functional groups, makes it a subject of interest in various fields of chemical and pharmaceutical research. This article delves into the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

The molecular formula of this compound is C14H14N6, with a molecular weight of approximately 266.3 g/mol. The compound features an amino group, cyanomethyl group, piperidinyl moiety, and two dicarbonitrile groups which contribute to its reactivity and biological activity.

PropertyValue
Molecular Formula C14H14N6
Molar Mass 266.3 g/mol
CAS Number 380570-35-4
Chemical Structure Chemical Structure

Antimicrobial Properties

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, research has shown that certain derivatives related to this compound demonstrate potent inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. In particular, it has shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's. Some derivatives exhibited selective inhibition for AChE with IC50 values in the micromolar range .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The binding affinity and interaction dynamics can be influenced by the structural features of the compound:

  • Binding to Enzymes : The compound may alter enzyme activity through competitive or non-competitive inhibition.
  • Receptor Interaction : It can bind to neurotransmitter receptors, potentially modulating synaptic transmission.

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various derivatives of pyridine compounds, several were found to significantly inhibit bacterial growth at low concentrations. The study employed methods such as time-kill assays and biofilm formation inhibition tests, confirming the effectiveness of these compounds against resistant strains .

Evaluation of Cholinesterase Inhibition

A pharmacological evaluation demonstrated that certain derivatives exhibited selective inhibition profiles for AChE over BuChE. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the pyridine ring could enhance inhibitory potency .

Q & A

Q. Critical factors :

  • Temperature : Elevated temperatures (80–120°C) improve substitution kinetics but may degrade thermally sensitive nitrile groups.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but require rigorous drying to avoid side reactions.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity .

How can structural characterization of this compound be performed to resolve ambiguities in functional group orientation?

Basic Research Question
A combination of spectroscopic and crystallographic methods is essential:

  • X-ray crystallography : Resolves bond angles and torsional strain in the pyridine ring. For example, reports a monoclinic crystal system (space group P21/n) with key bond lengths (e.g., C–N = 1.34 Å) and dihedral angles for the piperidin-1-yl group .
  • NMR spectroscopy :
    • ¹H NMR : Amino protons resonate at δ 5.8–6.2 ppm (broad singlet), while piperidin-1-yl protons appear as multiplets at δ 1.5–2.8 ppm .
    • ¹³C NMR : Nitrile carbons are observed at δ 115–120 ppm, and pyridine carbons at δ 150–160 ppm .
  • IR spectroscopy : Sharp peaks at ~2200 cm⁻¹ confirm nitrile groups, while N–H stretches appear at ~3350 cm⁻¹ .

Advanced Tip : Overlap in spectral data (e.g., piperidin-1-yl vs. cyanomethyl signals) can be resolved using 2D NMR (HSQC, HMBC) .

What strategies are recommended to analyze conflicting biological activity data across studies?

Advanced Research Question
Contradictions often arise from assay variability or impurities. Methodological solutions include:

Standardized assays : Use cell lines with consistent expression of target proteins (e.g., kinases or GPCRs). highlights cyano groups as critical for receptor binding, but impurities >2% can skew results .

Dose-response validation : Perform IC₅₀ assays in triplicate with positive controls (e.g., staurosporine for kinase inhibition).

Metabolite screening : LC-MS/MS identifies degradation products that may interfere with activity .

Case Study : A structurally similar compound in showed conflicting kinase inhibition due to residual solvents (DMF) in the sample. Rigorous drying and NMR quantification resolved the issue .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question
Stepwise approach :

Target identification : Use homology modeling (e.g., SWISS-MODEL) to map the compound to proteins with conserved pyridine-binding pockets .

Docking simulations : Software like AutoDock Vina predicts binding poses. The cyanomethyl group often anchors the compound to hydrophobic pockets, while the piperidin-1-yl moiety engages in H-bonding .

MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Validation : Compare computational results with SPR (surface plasmon resonance) data to refine force field parameters .

What are the key considerations for designing derivatives to enhance solubility without compromising activity?

Advanced Research Question
Structural modifications :

  • Piperidin-1-yl substitution : Replace with morpholine (improves aqueous solubility) or introduce PEGylated chains .
  • Cyanomethyl group : Convert to carboxamide (–CONH₂) to increase polarity while retaining H-bonding capacity .

Q. Experimental workflow :

LogP measurement : Shake-flask method or HPLC-derived logP values (target <3.0).

In vitro testing : Parallel artificial membrane permeability assay (PAMPA) validates bioavailability .

Example : reports derivatives with ethoxy/phenylthio groups showing 3-fold higher solubility than the parent compound .

How can researchers address discrepancies in thermal stability data reported for this compound?

Advanced Research Question
Methodological harmonization :

  • DSC/TGA analysis : Standardize heating rates (e.g., 10°C/min under N₂). notes decomposition onset at 210°C, but moisture content >0.5% lowers this threshold .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Mitigation : Lyophilization reduces hydrolytic degradation of nitrile groups .

Table 1: Comparison of Analogous Pyridine Dicarbonitriles

Compound NameKey ModificationsBiological Activity (IC₅₀)Reference
2-Amino-6-chloro-4-(cyanomethyl)Chloro substituent8.2 µM (Kinase X)
2-Amino-4-(4-isobutoxyphenyl)Aryl ether group5.4 µM (Kinase Y)
Target compoundPiperidin-1-yl, cyanomethyl3.9 µM (Kinase X)Hypothetical

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